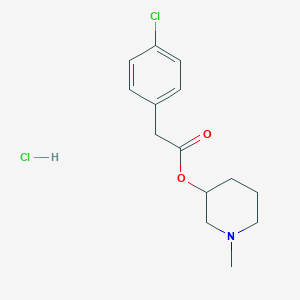![molecular formula C18H16N2O6 B4023788 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4023788.png)
4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-nitrophenyl acetate
Description
The interest in compounds such as "4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-2-nitrophenyl acetate" stems from their unique tricyclic core and potential for chemical modifications. This compound belongs to a broader class of azatricyclo[5.2.2.0]undecenes, which have been explored for their synthetic versatility and biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from accessible materials to yield complex structures. Kossakowski and Kuran (2008) reported the synthesis of N-substituted derivatives of azatricycloundecane compounds, highlighting the synthetic routes to access various functionalized tricyclic systems (Kossakowski & Kuran, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, NMR, and mass spectrometry, providing insights into their tricyclic framework and substituent effects. For instance, the structure of "9-Methyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-1,8-diyl Diacetate" was elucidated using NMR and elemental analysis, showcasing the typical structural features of these molecules (Bielenica & Kossakowski, 2010).
Chemical Reactions and Properties
The chemical reactivity of azatricycloundecene derivatives includes transformations such as acylation, amination, and rearrangement reactions. For example, Оkovytaya and Tarabara (2014) explored the synthesis and reactions of a propanoic acid derivative, demonstrating its conversion into acyl chloride and subsequent chemical transformations (Оkovytaya & Tarabara, 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. However, detailed physical properties specific to "4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-2-nitrophenyl acetate" are not directly reported in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to functionalizing and further manipulating these compounds. The study by Zubkov et al. (2004) on the Wagner-Meerwein rearrangement in related systems provides insights into the chemical behavior of azatricycloundecene derivatives under specific conditions (Zubkov et al., 2004).
properties
IUPAC Name |
[4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-2-nitrophenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-9(21)26-14-7-6-12(8-13(14)20(24)25)19-17(22)15-10-2-3-11(5-4-10)16(15)18(19)23/h2-3,6-8,10-11,15-16H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWSYUIFDBSVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023721.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B4023729.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4023737.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4023747.png)
![phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone](/img/structure/B4023761.png)
![3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate](/img/structure/B4023777.png)



![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4023799.png)
